

# (S)-Landipirdine: A Technical Review of its Effects on Cognitive Function

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## Compound of Interest

Compound Name: (S)-Landipirdine

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## Abstract

**(S)-Landipirdine** (also known as SYN-120 and RO-5025181) is a potent and selective dual antagonist of the serotonin 5-HT<sub>6</sub> and 5-HT<sub>2A</sub> receptors. It was investigated as a potential therapeutic agent for cognitive disorders and dementia. Preclinical models suggested a pro-cognitive potential by modulating multiple neurotransmitter systems. However, clinical development for these indications was discontinued in early phases. A Phase IIa clinical trial in Parkinson's disease dementia (PDD), the SYNAPSE study, did not demonstrate a significant improvement in the primary cognitive endpoints. This technical guide provides a comprehensive overview of the available data on **(S)-Landipirdine**, including its mechanism of action, a summary of preclinical rationale, detailed clinical trial findings, and the experimental protocols employed.

## Introduction

Cognitive impairment is a core feature of several neurodegenerative and psychiatric disorders, representing a significant unmet medical need. The serotonergic system, particularly the 5-HT<sub>6</sub> and 5-HT<sub>2A</sub> receptors, has been a key focus for therapeutic intervention due to its role in modulating various neurotransmitter systems crucial for learning and memory, including the cholinergic and glutamatergic systems. **(S)-Landipirdine** emerged as a promising compound due to its dual antagonism of both 5-HT<sub>6</sub> and 5-HT<sub>2A</sub> receptors, a mechanism hypothesized to offer synergistic benefits for cognitive enhancement.

## Mechanism of Action

**(S)-Landipirdine** is a potent and selective antagonist of the 5-HT6 receptor and also exhibits antagonist activity at the 5-HT2A receptor.[1]

### 5-HT6 Receptor Antagonism

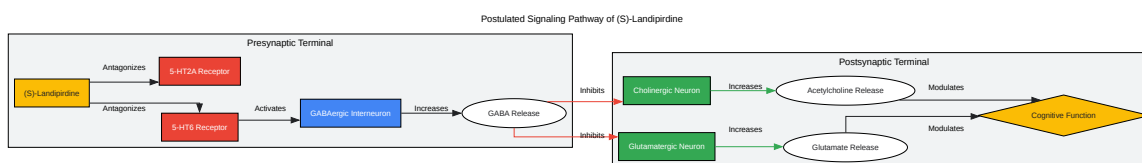
The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high densities in brain regions associated with cognition, such as the hippocampus and cortex. Blockade of 5-HT6 receptors is thought to enhance cognitive processes by modulating the release of several neurotransmitters. This is believed to occur through the inhibition of GABAergic interneurons, leading to a disinhibition of cholinergic and glutamatergic neurons.[2][3][4] The subsequent increase in acetylcholine and glutamate levels in key brain regions is hypothesized to improve synaptic plasticity and cognitive function.

### 5-HT2A Receptor Antagonism

The 5-HT2A receptor is also widely distributed in the brain and is implicated in various cognitive and behavioral processes.[5] Blockade of 5-HT2A receptors is a key mechanism of action for several atypical antipsychotic drugs and is associated with improvements in certain cognitive domains and psychiatric symptoms like apathy and psychosis.[6][7] The dual antagonism of both 5-HT6 and 5-HT2A receptors by **(S)-Landipirdine** was postulated to provide a broader therapeutic effect, addressing both cognitive deficits and neuropsychiatric symptoms.

## Signaling Pathways

The antagonism of 5-HT6 and 5-HT2A receptors by **(S)-Landipirdine** is expected to modulate downstream signaling cascades critical for synaptic plasticity and neuronal function.



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Caption: Postulated Signaling Pathway of **(S)-Landipirdine**.

## Preclinical Studies

While specific preclinical studies on **(S)-Landipirdine** are not extensively published in publicly available literature, the rationale for its development was based on the established pro-cognitive effects of 5-HT6 receptor antagonists in various animal models of cognitive impairment.<sup>[3][4]</sup>

## Common Preclinical Models for Cognitive Assessment

Standard preclinical models used to evaluate the efficacy of cognitive enhancers include:

- **Scopolamine-Induced Amnesia:** Scopolamine, a muscarinic receptor antagonist, is used to induce transient cognitive deficits. The ability of a compound to reverse these deficits is indicative of its pro-cholinergic activity.<sup>[8]</sup>
- **Novel Object Recognition (NOR) Test:** This test assesses learning and memory in rodents. The preference for a novel object over a familiar one indicates intact memory.

- Morris Water Maze (MWM): A test of spatial learning and memory where rodents must find a hidden platform in a pool of water.[9]
- D-galactose-induced aging models: Chronic administration of D-galactose can induce oxidative stress and cognitive decline, mimicking aspects of aging.[10]

It is in such models that the therapeutic potential of 5-HT6 receptor antagonists has been demonstrated, providing the foundational evidence for the clinical investigation of compounds like **(S)-Landipirdine**.

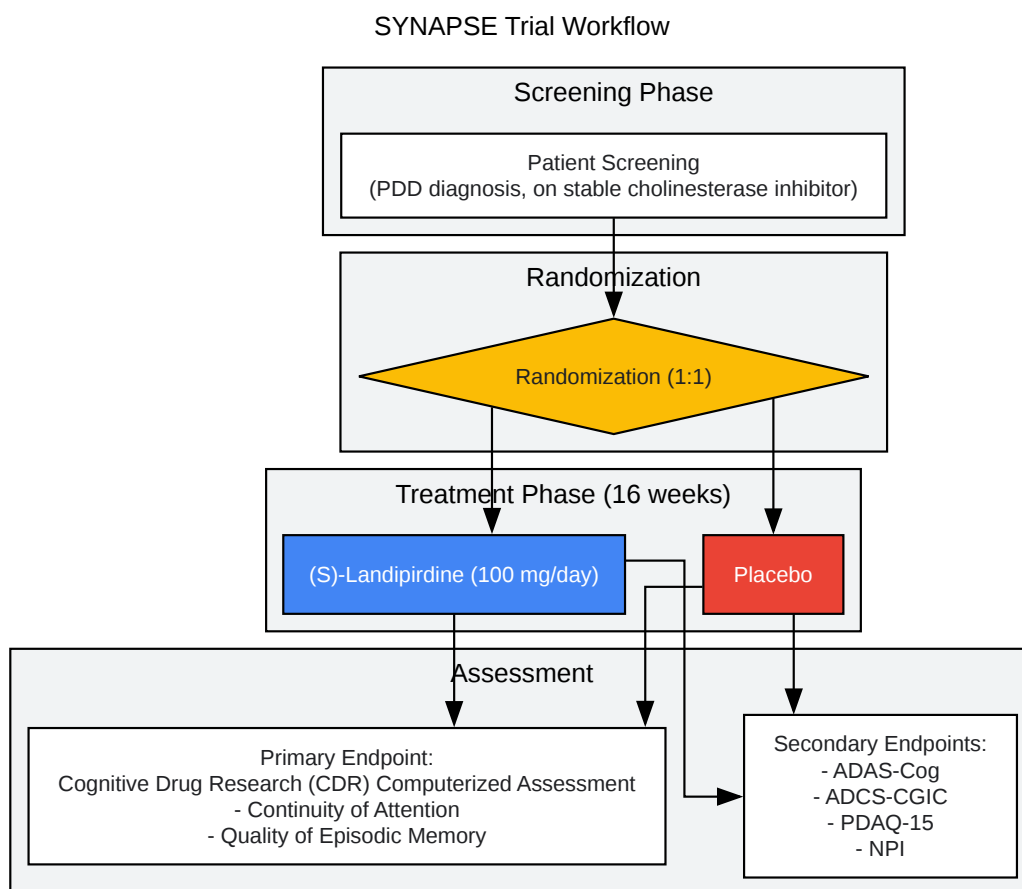
## Clinical Development and Discontinuation

The clinical development program for **(S)-Landipirdine** for the treatment of cognition disorders and dementia was discontinued.[1] A Phase I trial for cognition disorders and a Phase II trial for dementia were halted.[1] The specific reasons for discontinuation in these indications are not publicly detailed but are likely related to a lack of efficacy or unfavorable side-effect profiles, a trend seen with other 5-HT6 receptor antagonists in Alzheimer's disease trials.

## SYNAPSE Clinical Trial (NCT02258152)

The most comprehensive clinical data for **(S)-Landipirdine** comes from the Phase IIa SYNAPSE trial in patients with Parkinson's disease dementia (PDD).[2]

## Experimental Protocol



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Caption: SYNAPSE Trial Workflow.

The SYNAPSE trial was a multicenter, randomized, double-blind, placebo-controlled, parallel-group, 16-week study.[2]

- Participants: 82 patients with Parkinson's disease dementia who were on a stable dose of a cholinesterase inhibitor.[2]

- Intervention: Participants were randomized to receive either **(S)-Landipirdine** (100 mg/day) or a placebo.[2]
- Primary Efficacy Endpoints: The co-primary endpoints were the change from baseline in the Cognitive Drug Research (CDR) computerized assessment system scores for Continuity of Attention and Quality of Episodic Memory.[2]
- Secondary Efficacy Endpoints: Other cognitive and functional measures included the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), the Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-CGIC), the 15-item Brief Penn Parkinson's Daily Activity Questionnaire (PDAQ-15), and the Neuropsychiatric Inventory (NPI).[2]

## Results

The SYNAPSE trial did not meet its primary endpoints for cognitive improvement.

Table 1: Key Efficacy Outcomes of the SYNAPSE Trial[2]

Outcome Measure	(S)-Landipirdine Group (n=36)	Placebo Group (n=41)	Difference Estimate	p-value
CDR Continuity of Attention	---	---	-4.0	0.13
CDR Quality of Episodic Memory	---	---	7.49	0.52
ADAS-Cog	---	---	-0.36	0.82
ADCS-CGIC	---	---	-0.43	0.07
UPDRS Part III (Motor Symptoms)	---	---	4.81	0.01

Data presented as difference estimate between treatment groups.

At week 16, there were no statistically significant differences between the **(S)-Landipirdine** and placebo groups on any of the primary or secondary cognitive assessments.[2] Notably, there was a statistically significant worsening of motor symptoms, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) Part III, in the group receiving **(S)-Landipirdine**. [2]

However, nominal improvements were observed in the **(S)-Landipirdine** group for cognitive activities of daily living (PDAQ-15) and apathy/indifference scores on the NPI.[2]

## Safety and Tolerability

**(S)-Landipirdine** was generally well-tolerated. The incidence of adverse events was similar between the treatment and placebo groups (74% vs. 77%, respectively).[2] However, nausea and vomiting were more frequent in the **(S)-Landipirdine** group.[2]

## Discussion and Future Directions

The clinical development of **(S)-Landipirdine** for cognitive disorders highlights the significant challenges in translating preclinical findings into clinical efficacy. The failure of the SYNAPSE trial to demonstrate a cognitive benefit, coupled with the worsening of motor symptoms in PDD patients, underscores the complexity of targeting the serotonergic system for cognitive enhancement in neurodegenerative diseases.

The nominal improvements in daily functioning and apathy suggest that dual 5-HT<sub>6</sub>/5-HT<sub>2A</sub> antagonism may have potential for addressing specific behavioral and psychological symptoms of dementia. However, the negative impact on motor function is a critical concern, particularly in patient populations like PDD.

Future research in this area may need to focus on more selective targeting of specific receptor subtypes or downstream signaling pathways to achieve a better balance of efficacy and safety. Furthermore, the disconnect between preclinical models and clinical outcomes in the broader field of 5-HT<sub>6</sub> receptor antagonists suggests a need for more translatable animal models and a deeper understanding of the nuanced roles of these receptors in human brain function and disease.

## Conclusion

**(S)-Landipirdine**, a dual 5-HT6 and 5-HT2A receptor antagonist, did not demonstrate efficacy in improving cognitive function in a Phase IIa clinical trial in patients with Parkinson's disease dementia. While the preclinical rationale for targeting these receptors remains compelling, the clinical data for **(S)-Landipirdine**, along with the broader landscape of 5-HT6 receptor antagonist trials, suggest that this therapeutic strategy faces significant hurdles. The worsening of motor symptoms observed in the SYNAPSE trial raises important safety considerations for this class of compounds in movement disorders. Further investigation is required to determine if there is a therapeutic window for targeting these receptors to address specific neuropsychiatric symptoms without exacerbating motor deficits.

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